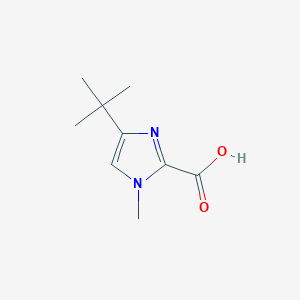
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylic acid group attached to the imidazole ring. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-(tert-butyl)-1-methyl-1h-imidazole with carbon dioxide in the presence of a base can yield the desired carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactor systems has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, which can then be further transformed into the desired imidazole derivative .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl group can influence the binding affinity and selectivity of the compound towards its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Similar in having a tert-butyl group and a carboxylic acid group.
1-Methylimidazole: Shares the imidazole ring structure but lacks the tert-butyl and carboxylic acid groups.
2-Methylimidazole: Similar imidazole structure with a methyl group but without the tert-butyl and carboxylic acid groups.
Uniqueness
4-(Tert-butyl)-1-methyl-1h-imidazole-2-carboxylic acid is unique due to the combination of the tert-butyl group, methyl group, and carboxylic acid group on the imidazole ring. This unique structure imparts specific steric and electronic properties that influence its reactivity, stability, and biological activity .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-tert-butyl-1-methylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-5-11(4)7(10-6)8(12)13/h5H,1-4H3,(H,12,13) |
InChI Key |
XZVJHEBCFLBJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN(C(=N1)C(=O)O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
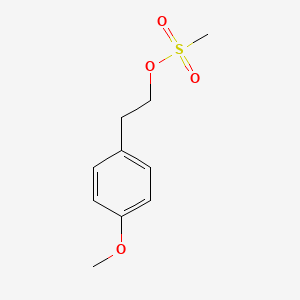
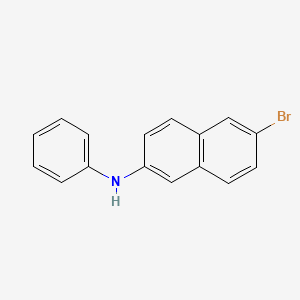
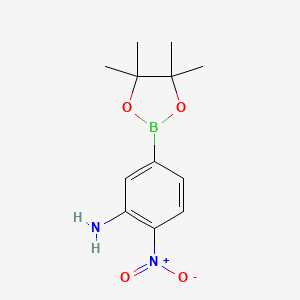
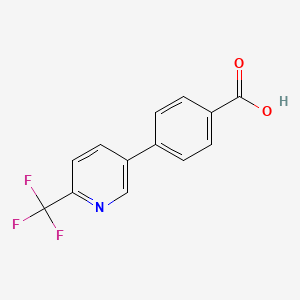
![2,6-dichloro-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8770862.png)
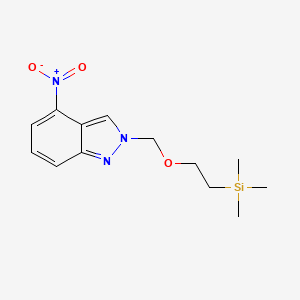
![3-Benzyl-5-chloro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8770868.png)
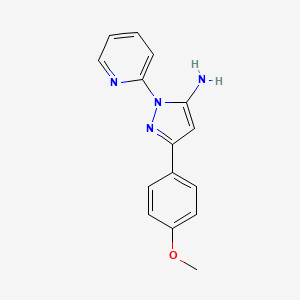
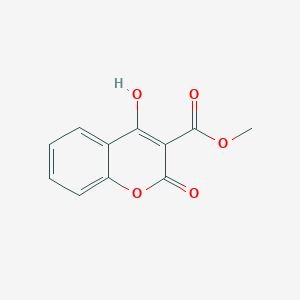
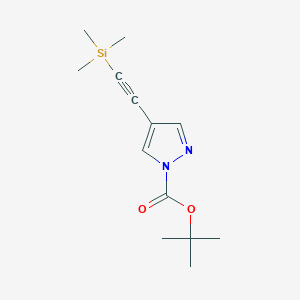
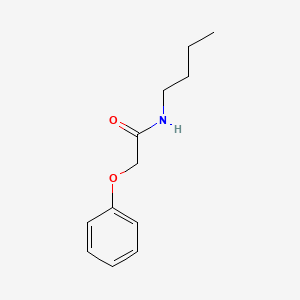
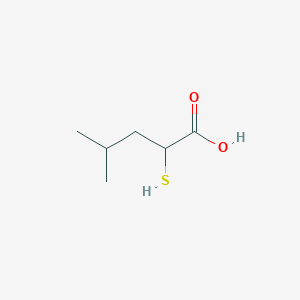
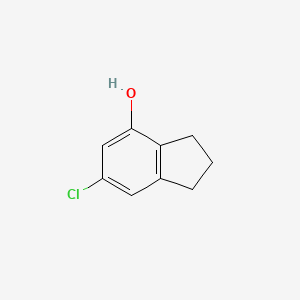
![5,6-Difluoro-2-(2-methoxyphenyl)-1H-benzo[D]imidazole](/img/structure/B8770922.png)
